molecular formula C18H15N3O4 B4925108 2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid

2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid

Cat. No.: B4925108
M. Wt: 337.3 g/mol
InChI Key: SAJOPMOINVGKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid involves several steps, starting with the preparation of the indoloquinoxaline core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce indole derivatives.

Scientific Research Applications

2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid can be compared with other similar compounds such as:

    Indoloquinoxalines: These compounds share the indoloquinoxaline core but differ in their functional groups, leading to variations in their chemical and biological properties.

    Dimethoxyindoles: Similar in structure but lack the quinoxaline moiety, resulting in different reactivity and applications.

    Quinoxaline derivatives: These compounds have the quinoxaline core but may have different substituents, affecting their stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-14-7-11-12(8-15(14)25-2)20-18-17(19-11)10-5-3-4-6-13(10)21(18)9-16(22)23/h3-8H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJOPMOINVGKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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